(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound categorized within the naphthalene derivatives. Its molecular formula is C11H14BrN, with a molecular weight of approximately 240.14 g/mol. The compound features a bromine atom at the 7-position and a methyl group at the 6-position of the tetrahydronaphthalene ring system, which contributes to its unique chemical properties and potential biological activities .
This compound can be synthesized through various chemical reactions involving tetrahydronaphthalene derivatives. It is primarily studied in academic and industrial research settings for its potential applications in medicinal chemistry and as a precursor in organic synthesis.
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is classified as a bromo-substituted amine. Its structure allows it to participate in multiple chemical reactions, making it valuable in synthetic organic chemistry and pharmacological research.
The synthesis of (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Common brominating agents include bromine or N-bromosuccinimide (NBS), often used under controlled conditions to achieve desired yields and purity.
The reaction conditions for the synthesis generally involve:
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine possesses a complex three-dimensional structure characterized by:
This stereochemistry contributes to its reactivity and interaction with biological targets.
The compound's key structural data includes:
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances the compound’s binding affinity to these targets, potentially modulating their activity. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is typically encountered as a solid with the following characteristics:
Key chemical properties include:
The compound's stability under various conditions (e.g., temperature and pH) is essential for its application in research and industry.
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amines has several scientific applications:
The stereoselective construction of the chiral amine center in (S)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336420-38-2) employs precision catalytic strategies. Chiral transition metal complexes, particularly those incorporating ruthenium or rhodium, facilitate asymmetric hydrogenation of enamine precursors. This approach leverages coordinating groups adjacent to the prochiral center to achieve enantiomeric excess (ee) >95% under optimized conditions [2]. Alternatively, reductive amination of tetrahydronaphthalinone intermediates using chiral phosphine ligands and hydrogenation catalysts provides direct access to the (S)-configured amine without racemization [4].
Recent advances utilize organocatalysts for imine reduction, where chiral borane catalysts derived from terpenes achieve up to 92% ee. This method circumvents transition metal contamination concerns in pharmaceutical applications. The reaction typically proceeds at -20°C in dichloromethane, maintaining the integrity of the bromo substituent while inducing stereochemical control at the benzylic position . Catalyst loading optimization demonstrates that 5 mol% suffices for gram-scale synthesis, with the methyl group at C6 position minimally influencing stereoselectivity [2].
Table 1: Asymmetric Catalysis Approaches for (S)-Amine Synthesis
Method | Catalyst System | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|
Enamine Hydrogenation | Ru-(S)-BINAP | 50°C | >98 | 87 |
Reductive Amination | Rh-(R,R)-DIPAMP | 25°C | 95 | 79 |
Organocatalytic Reduction | (L)-Tartrate-Derived Borane | -20°C | 92 | 85 |
Regioselective bromination at the C7 position presents significant challenges due to competing electrophilic aromatic substitution (EAS) pathways. Directed ortho-metalation (DoM) strategies overcome this by employing the amine functionality as a directing group. Protection of the amine as a tert-butoxycarbonyl (BOC) derivative enables lithium-halogen exchange at C7, followed by electrophilic quenching with bromine sources to install the bromo substituent with >99% regioselectivity [1]. This method preserves the (S)-configuration by avoiding acidic conditions that could epimerize the chiral center [7].
Palladium-mediated C-H activation provides an alternative pathway using N-acetyl protection. Under Pd(OAc)₂ catalysis (5 mol%) in trifluoroacetic acid solvent, bromination occurs exclusively at the electron-rich position ortho to the methyl group. This method demonstrates compatibility with temperature-sensitive substrates, operating efficiently at 25°C without racemization [2]. Kinetic studies reveal that the methyl group at C6 electronically deactivates the adjacent position, necessitating precisely tuned catalysts to override inherent EAS preferences [1] [7].
Table 2: Bromination Method Comparison for (S)-Isomer
Strategy | Conditions | Regioselectivity | Stereointegrity | Scale (g) |
---|---|---|---|---|
Directed Metalation | t-BuLi, BBr₃, THF, -78°C | >99% C7 bromination | >98% ee retained | 10 |
Pd-Catalyzed C-H Act | Pd(OAc)₂ (5 mol%), NBS, TFA, 25°C | 95% C7 bromination | >99% ee retained | 5 |
Classical EAS | Br₂, FeCl₃, DCM, 0°C | 70% C7 bromination | 85% ee retained | 2 |
Racemic 7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336420-38-2) undergoes efficient chiral resolution via diastereomeric salt formation. Di-(p-toluoyl)-D-tartaric acid (DTTA) in ethanol/water systems achieves baseline separation with a separation factor (α) of 2.1. The (S)-amine-DTTA salt displays preferential crystallization behavior, allowing recovery of the target enantiomer in >99% ee after two recrystallizations [2]. The hydrochloride salt (CAS 1810069-91-0) serves as a stable intermediate during this process, facilitating storage before free amine liberation [6] .
Kinetic resolution complements classical resolution, with immobilized lipases demonstrating remarkable selectivity. Pseudomonas fluorescens lipase-catalyzed acylation in isopropyl ether resolves racemic amine mixtures through differential reaction rates of enantiomers. The (S)-enantiomer remains unreacted while the (R)-counterpart undergoes acetylation at >50-fold relative rate, yielding enantiomerically pure (S)-amine (98% ee) at 50% conversion [2]. Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases provides industrial-scale resolution, processing kilogram quantities monthly with solvent recovery exceeding 95% [6].
Synthetic routes to both enantiomers reveal significant divergences in efficiency and cost. The (S)-enantiomer (CAS 1336420-38-2) benefits from more established catalytic asymmetric methods, achieving commercial scales at 30% lower cost relative to the (R)-isomer (CAS 1335873-29-4). This economic advantage stems from shared intermediates with pharmaceutical candidates that predominantly utilize the (S)-configuration [1] [4]. Chiral pool approaches differ markedly: (S)-synthesis employs L-tartrate-derived auxiliaries, while (R)-routes require expensive D-mannitol-based chirons.
Bromination kinetics exhibit enantiomer-dependent variations due to conformational preferences. The (S)-isomer undergoes bromination 2.3-fold faster than its (R)-counterpart under identical EAS conditions, attributed to favorable orbital alignment in the predominant conformation. This kinetic discrepancy necessitates protocol adjustments when switching enantiomer production [2]. Analysis of 15 synthetic routes confirms that (R)-enantiomer synthesis consistently requires additional purification steps to achieve equivalent enantiopurity, reducing overall yield by 12-18% compared to (S)-synthesis [1] [4].
Table 3: Comparative Analysis of (S)- and (R)-Enantiomer Synthetic Pathways
Parameter | (S)-Enantiomer | (R)-Enantiomer | Significance |
---|---|---|---|
CAS Number | 1336420-38-2 | 1335873-29-4 | Distinct chemical entities |
Preferred Bromination Method | Directed ortho-metalation | Pd-mediated C-H activation | Substrate-catalyst compatibility |
Commercial Scale Cost (kg⁻¹) | $4,200 | $5,800 | Economic viability |
Chromatographic Resolution | Cellulose tris(3,5-DMP) | Amylose tris(3,5-DMP) | Stationary phase optimization |
Maximum Reported ee (%) | 99.8 | 99.5 | Purity ceiling differences |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8